1-[4-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride
Description
1-[4-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride is a chemical compound with a molecular formula of C16H23NO2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring, making it a valuable tool for various scientific studies .
Properties
IUPAC Name |
1-[4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-2-18(20)16-6-8-17(9-7-16)22-15-14-21-13-12-19-10-4-3-5-11-19;/h6-9H,2-5,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMUXOSTZYFJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCOCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and 2-(2-chloroethoxy)ethylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as potassium carbonate.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other functional groups using reagents like alkyl halides.
Scientific Research Applications
1-[4-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding assays.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, including those related to neurotransmitter release and signal transduction.
Comparison with Similar Compounds
1-[4-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one and 1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one share structural similarities.
Uniqueness: The presence of the piperidine ring and the specific ethoxy linkage in this compound makes it unique, providing distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
